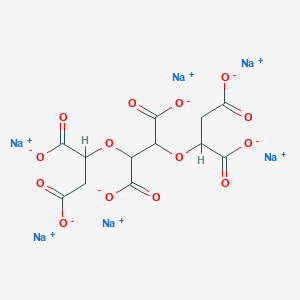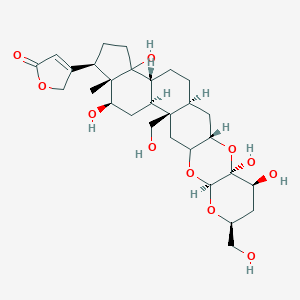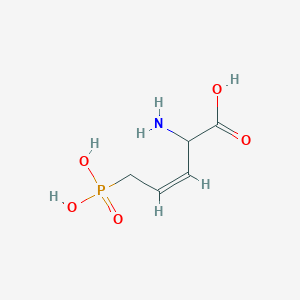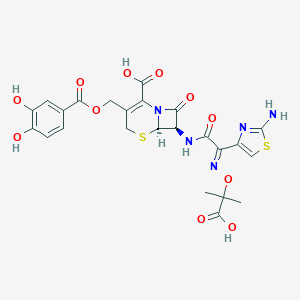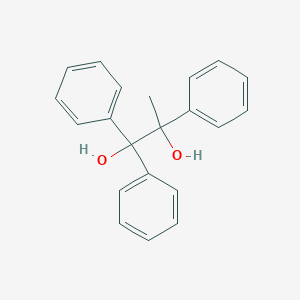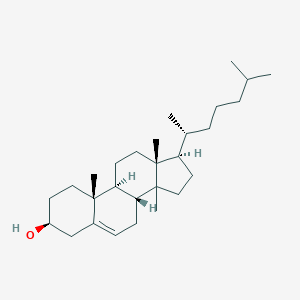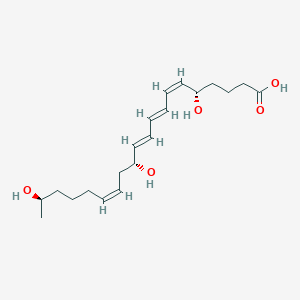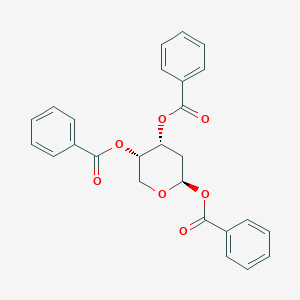
1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose can be synthesized through the benzoylation of 2-deoxy-D-ribose. The process involves the protection of hydroxyl groups using benzoyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, ensuring the selective protection of the hydroxyl groups at positions 1, 3, and 4.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the benzoyl protecting groups, yielding 2-deoxy-D-ribose.
Substitution: It can participate in nucleophilic substitution reactions, where the benzoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the benzoyl groups. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Hydrolysis: The major product is 2-deoxy-D-ribose.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of 2-deoxy-D-ribose.
Scientific Research Applications
1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It is involved in the development of pharmaceutical compounds and drug delivery systems.
Mechanism of Action
The mechanism of action of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose involves its role as a protected sugar derivative. The benzoyl groups protect the hydroxyl groups during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free hydroxyl groups can participate in further chemical transformations, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose: Similar in structure but contains a fluorine atom at the 2-position.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in that it is a protected sugar derivative but uses acetyl groups instead of benzoyl groups.
Uniqueness
1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose is unique due to its specific protection pattern and the use of benzoyl groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in synthetic organic chemistry where selective protection and deprotection are crucial.
Properties
IUPAC Name |
[(2R,3S,5S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21-,22+,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEODWWVAXXZRMB-ZRBLBEILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)

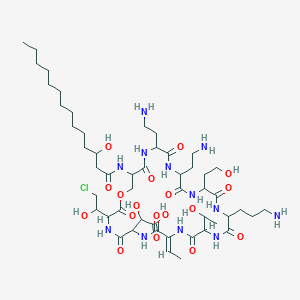
![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)

